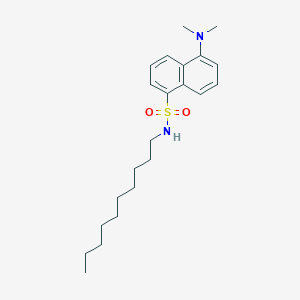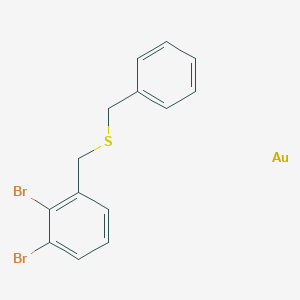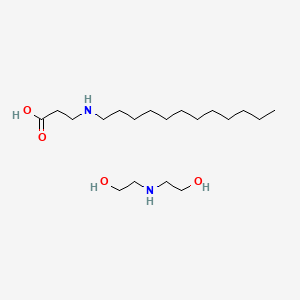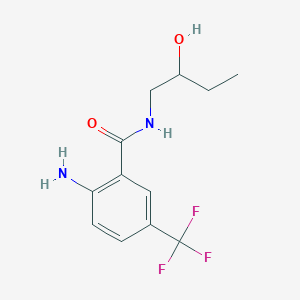![molecular formula C18H23NOSi B14472920 Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 72385-50-3](/img/structure/B14472920.png)
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a silanol group bonded to a diphenyl structure with a pyrrolidin-1-yl ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of diphenylsilane with a pyrrolidine derivative under controlled conditions. One common method includes the hydrosilylation of diphenylsilane with 2-(pyrrolidin-1-yl)ethene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silanol group typically yields silanone derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Lacks the pyrrolidin-1-yl ethyl substituent, making it less versatile in biological applications.
Pyrrolidin-1-yl ethyl silane: Similar structure but lacks the diphenyl groups, affecting its chemical properties.
Diphenyl[2-(morpholin-1-yl)ethyl]silanol: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological interactions.
Uniqueness
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the combination of the silanol group with the diphenyl and pyrrolidin-1-yl ethyl substituents. This unique structure allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
72385-50-3 |
|---|---|
Formule moléculaire |
C18H23NOSi |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
hydroxy-diphenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H23NOSi/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-19-13-7-8-14-19/h1-6,9-12,20H,7-8,13-16H2 |
Clé InChI |
DBNIBQIYMZANPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


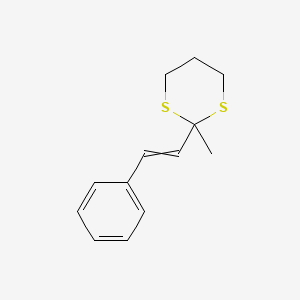
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)

